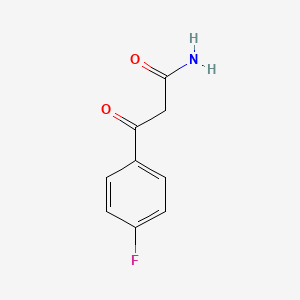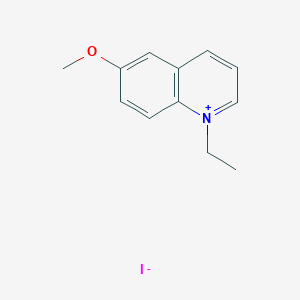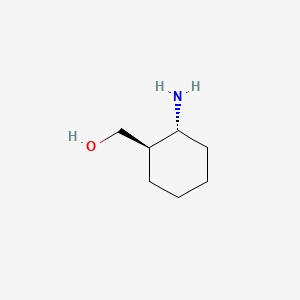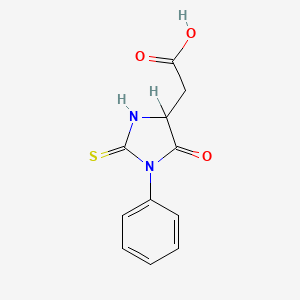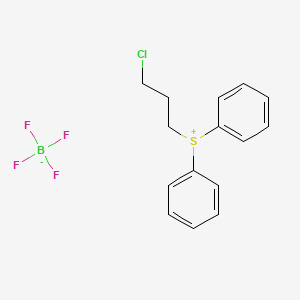
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate
Overview
Description
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate, or (3-CPD) is a novel organosulfur compound composed of a sulfonium cation and a tetrafluoroborate anion. It is a colorless solid that is soluble in polar organic solvents, such as dimethyl sulfoxide (DMSO). (3-CPD) has a wide range of potential applications, including use as a reagent in organic synthesis and as a drug delivery system. In
Scientific Research Applications
Material Science
In material science, (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate is utilized for its properties as a precursor in the synthesis of advanced materials. Its reactivity with various substrates allows for the creation of polymers with specific characteristics, such as increased thermal stability or unique electrical properties .
Life Science Research
This compound finds applications in life sciences due to its role in biochemical synthesis. It can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs .
Chemical Synthesis
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate: serves as a versatile reagent in organic synthesis. It’s particularly useful in facilitating nucleophilic substitution reactions, which are fundamental in building complex organic compounds .
Chromatography
In chromatographic methods, this compound can be employed as a stationary phase modifier. Its unique structure can influence the separation process, improving the resolution of complex mixtures .
Analytical Research
Analytical chemists use (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate for calibrating instruments and developing new analytical techniques. Its well-defined properties make it an excellent standard for method development .
Pharmaceuticals
The compound’s reactivity is harnessed in pharmaceutical research for the synthesis of medicinal compounds. Its ability to introduce sulfonium groups into organic molecules is valuable in the design of new therapeutic agents .
Electronics
In the field of electronics, (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate is explored for its potential in creating electronic materials. Its chemical structure could lead to applications in semiconductors and other electronic components .
Energy Storage
Lastly, this compound is investigated for its use in energy storage systems. Its electrochemical properties may contribute to the development of more efficient batteries and supercapacitors .
properties
IUPAC Name |
3-chloropropyl(diphenyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClS.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYMGNNILZYVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CCCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BClF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371507 | |
| Record name | (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | |
CAS RN |
33462-80-5 | |
| Record name | (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropyl(diphenyl)sulfanium;tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



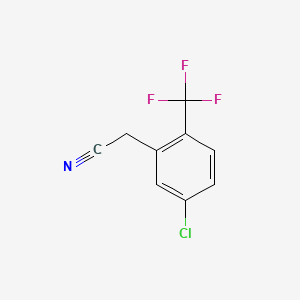
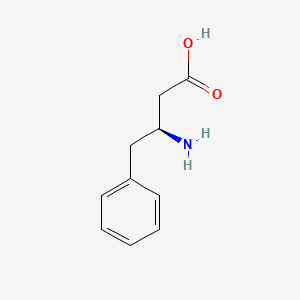
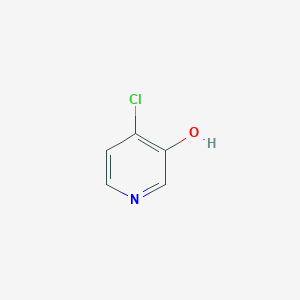


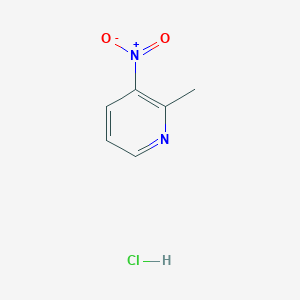

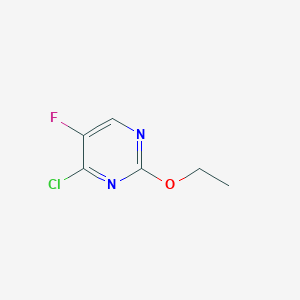
![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)
